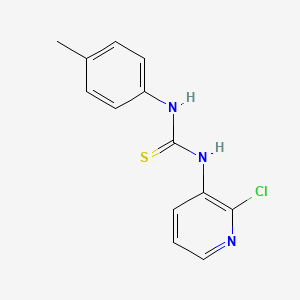
2-(Benzylamino)-2-(quinoxalin-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylamino)-2-(quinoxalin-5-yl)acetic acid is an organic compound that features both a benzylamino group and a quinoxalinyl group attached to an acetic acid moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-2-(quinoxalin-5-yl)acetic acid typically involves the following steps:
Formation of Quinoxaline Derivative: Starting with a suitable quinoxaline precursor, such as quinoxaline-5-carboxylic acid, which can be synthesized through the condensation of o-phenylenediamine with a dicarbonyl compound.
Introduction of Benzylamino Group: The quinoxaline derivative is then reacted with benzylamine under appropriate conditions to introduce the benzylamino group.
Formation of Acetic Acid Moiety:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-2-(quinoxalin-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced quinoxaline derivatives.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce reduced quinoxaline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-2-(quinoxalin-5-yl)acetic acid would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The quinoxaline moiety could be involved in binding to specific sites, while the benzylamino group might influence the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Amino)-2-(quinoxalin-5-yl)acetic acid: Lacks the benzyl group, which might affect its biological activity.
2-(Benzylamino)-2-(pyridin-5-yl)acetic acid: Contains a pyridine ring instead of a quinoxaline ring, which could lead to different chemical and biological properties.
Uniqueness
2-(Benzylamino)-2-(quinoxalin-5-yl)acetic acid is unique due to the presence of both the benzylamino and quinoxalinyl groups, which might confer specific chemical reactivity and biological activity not seen in similar compounds.
Properties
Molecular Formula |
C17H15N3O2 |
|---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
2-(benzylamino)-2-quinoxalin-5-ylacetic acid |
InChI |
InChI=1S/C17H15N3O2/c21-17(22)16(20-11-12-5-2-1-3-6-12)13-7-4-8-14-15(13)19-10-9-18-14/h1-10,16,20H,11H2,(H,21,22) |
InChI Key |
KWIRUHPVECARBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C2=C3C(=CC=C2)N=CC=N3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxyphenyl]-](/img/structure/B11841714.png)
![2-[2-[Tert-butyl(dimethyl)silyl]oxyphenyl]-2-methylpropanal](/img/structure/B11841734.png)


![1-[Benzyl(trimethylsilyl)amino]cyclohexane-1-carbonitrile](/img/structure/B11841748.png)






![2-(3-((1-Methylpiperidin-4-yl)methyl)imidazo[1,5-a]pyridin-1-yl)acetamide](/img/structure/B11841816.png)


